molecular formula C6H11NO2 B085628 1,4-Dioxa-7-azaspiro[4.4]nonane CAS No. 176-33-0

1,4-Dioxa-7-azaspiro[4.4]nonane

Cat. No. B085628
CAS RN: 176-33-0
M. Wt: 129.16 g/mol
InChI Key: JTOUWLZSXWMCSH-UHFFFAOYSA-N
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Patent
US07767830B2

Procedure details

A mixture of 1d (34.8 g, no more than 124 mmol) and 10% Pd—C (14 g) in EtOH (90 mL) was hydrogenolyzed (60 psi) in a Parr shaker apparatus at room temperature for 1.5 h. The catalyst was filtered off, the solvent was evaporated in vacuo and the residue was pumped under high vacuum for 20 min to yield 1e (15.9 g, quant. yield). Rf 0.14 (EtOAc-iPrNH2, 95:5, v/v); 1H NMR (200 MHz, CDCl3) δ 4.00 (s, 4H), 3.10 (t, J 7 Hz, 2H), 2.90 (s, 2H), 2.00 (t, J 7 Hz, 2H); 13C NMR (50 MHz, APT, CDCl3) δ 64.5 (+), 55.0 (+), 45.5 (+), 37.0 (+); IR (film) 3292 cm−1.
Name
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:19][CH2:18][C:13]2([O:17][CH2:16][CH2:15][O:14]2)[CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[O:14]1[C:13]2([CH2:18][CH2:19][NH:11][CH2:12]2)[O:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
34.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2(OCCO2)CC1
Name
Quantity
90 mL
Type
solvent
Smiles
CCO
Name
Quantity
14 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1CCOC12CNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.